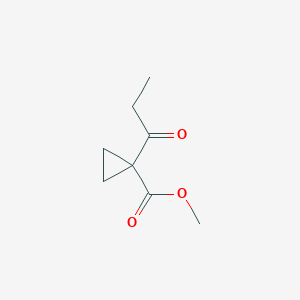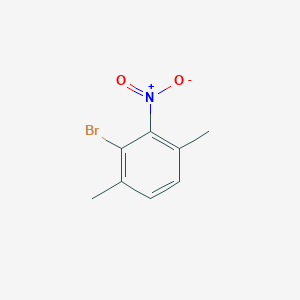
2-Bromo-1,4-dimethyl-3-nitrobenzene
Overview
Description
2-Bromo-1,4-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-dimethyl-3-nitrobenzene typically involves a multi-step process:
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products:
Substitution: Depending on the nucleophile, products can include 2-hydroxy-1,4-dimethyl-3-nitrobenzene or 2-amino-1,4-dimethyl-3-nitrobenzene.
Reduction: 2-Bromo-1,4-dimethyl-3-aminobenzene.
Oxidation: 2-Bromo-1,4-dimethyl-3-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-1,4-dimethyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-dimethyl-3-nitrobenzene in chemical reactions involves electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution
Comparison with Similar Compounds
2-Bromo-1,3-dimethyl-4-nitrobenzene: Similar structure but with different positions of the substituents.
1-Bromo-2,4-dimethyl-3-nitrobenzene: Another isomer with different substitution pattern.
Uniqueness: 2-Bromo-1,4-dimethyl-3-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents on the benzene ring provides a unique balance of electronic effects, making it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-1,4-dimethyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQNYUCFVGYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyloxazolo[4,5-b]pyridine](/img/structure/B3270260.png)
![2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270262.png)
![2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270264.png)
![2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270269.png)
![2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270273.png)
![Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone](/img/structure/B3270282.png)
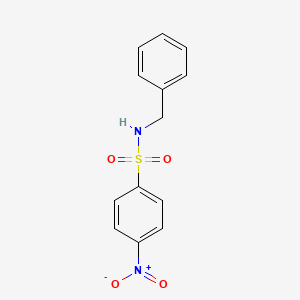
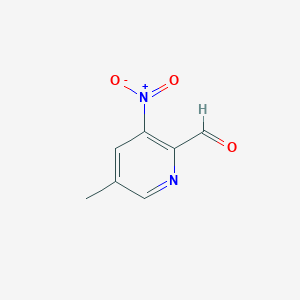
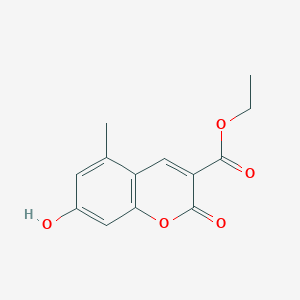
![tert-Butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate](/img/structure/B3270309.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270318.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide](/img/structure/B3270324.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270331.png)
